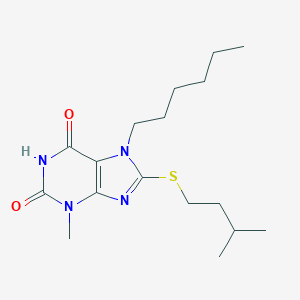

7-hexyl-8-(isopentylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Description

IUPAC Name Derivation and Systematic Classification

The systematic nomenclature of 7-hexyl-8-(isopentylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. The compound's molecular formula is C17H28N4O2S, with a molecular weight of 352.5 g/mol, and it is registered under CAS number 332033-53-1. The structural complexity arises from the presence of three distinct alkyl substituents attached to the purine-2,6-dione core framework, each contributing specific steric and electronic effects that influence the molecule's overall properties.

The base structure consists of a purine-2,6-dione scaffold, which represents a bicyclic heterocyclic system containing both pyrimidine and imidazole rings fused together. This fundamental framework is also known as xanthine when unsubstituted, serving as the parent compound for numerous biologically active derivatives including caffeine, theophylline, and theobromine. The systematic name reflects the specific positioning of substituents: the hexyl group at position 7, the isopentylsulfanyl group at position 8, and the methyl group at position 3 of the purine ring system. The presence of the sulfur-containing isopentylsulfanyl group introduces additional chemical complexity, as sulfur atoms can participate in various intermolecular interactions and potentially undergo oxidation reactions under specific conditions.

The classification of this compound places it within the broader category of substituted xanthines, which are known for their diverse pharmacological activities. However, the specific substitution pattern distinguishes it from naturally occurring xanthine derivatives, positioning it as a synthetic analogue with potentially novel biological properties. The compound's structure suggests potential interactions with adenosine receptors and phosphodiesterase enzymes, similar to other xanthine derivatives, though the bulky alkyl substituents may confer selectivity for specific receptor subtypes or enzyme isoforms.

Molecular Geometry and Conformational Isomerism

The three-dimensional molecular architecture of this compound exhibits significant conformational flexibility due to the presence of multiple rotatable bonds within the alkyl side chains. The purine core maintains a relatively planar geometry, consistent with other purine derivatives, though subtle deviations from planarity may occur due to steric interactions between the bulky substituents. The hexyl chain at position 7 provides considerable conformational freedom, allowing the molecule to adopt various spatial arrangements that may influence its binding affinity to biological targets.

The isopentylsulfanyl substituent at position 8 introduces additional conformational complexity through the sulfur linker atom, which can adopt different orientations relative to the purine plane. This flexibility is particularly important for understanding the compound's potential binding modes with protein targets, as the sulfur atom can serve as both a hydrogen bond acceptor and participate in hydrophobic interactions. The branched nature of the isopentyl group (3-methylbutyl) creates additional steric bulk that may restrict certain conformations while favoring others, ultimately influencing the molecule's biological activity profile.

Computational studies on similar purine derivatives have demonstrated that substituent effects can significantly alter the preferred conformations of the heterocyclic ring system. The "butterfly" conformation observed in certain purine hydrates may not be directly applicable to this compound due to the absence of hydroxyl groups, but the principle of conformational adaptation in response to substituent effects remains relevant. The methyl group at position 3 provides steric protection to the adjacent carbonyl group, potentially affecting the compound's hydrogen bonding capabilities and overall stability.

Temperature-dependent conformational behavior represents another critical aspect of this compound's molecular geometry. The flexible alkyl chains likely undergo rapid conformational exchange at room temperature, with barrier heights determined by the specific steric interactions between substituents. Nuclear magnetic resonance spectroscopy studies would be valuable for characterizing the dynamic behavior and identifying preferred conformational states under physiological conditions.

Substituent Effects on Purine-Dione Core Stability

The electronic and steric effects of the substituents in this compound significantly influence the stability and reactivity of the purine-2,6-dione core structure. The hexyl group at position 7 represents a simple alkyl substituent that primarily contributes steric bulk and hydrophobic character without substantially altering the electronic properties of the heterocyclic system. However, its positioning adjacent to one of the carbonyl groups may influence the molecule's hydrogen bonding patterns and overall polarity distribution.

The isopentylsulfanyl substituent at position 8 introduces more complex electronic effects due to the presence of the sulfur atom, which can participate in both σ-donation and π-back-bonding interactions with the purine π-system. Sulfur's ability to expand its valence shell allows for additional resonance structures that may stabilize or destabilize the overall molecular framework. The electron-rich nature of sulfur can also influence the electrophilic character of adjacent positions on the purine ring, potentially affecting the compound's susceptibility to nucleophilic attack or oxidative modification.

Research on similar purine derivatives has demonstrated that N7 alkylation, such as that present in this compound, can significantly alter the stability of the purine ring system under acidic conditions. Studies have shown that tert-alkyl groups at the N7 position are particularly labile in the presence of Lewis acids, undergoing cleavage to regenerate the parent purine. While the hexyl group in this compound is not tertiary, the general principle of N7 substitution effects on stability remains applicable, suggesting that this compound may be susceptible to hydrolysis under strongly acidic conditions.

The methyl group at position 3 serves multiple functions in terms of core stability. First, it provides steric protection to the adjacent carbonyl group, reducing its accessibility to nucleophilic attack. Second, the electron-donating nature of the methyl group slightly increases the electron density on the adjacent nitrogen atom, potentially affecting the compound's basicity and protonation behavior. Third, N3 methylation prevents tautomerization to alternative purine forms, effectively locking the molecule into a specific tautomeric state that may be optimal for biological activity.

Comparative Analysis with Xanthine Derivative Analogues

The structural comparison of this compound with established xanthine derivatives reveals both similarities and significant differences that may translate into distinct pharmacological profiles. Natural xanthine derivatives such as caffeine (1,3,7-trimethylxanthine), theophylline (1,3-dimethylxanthine), and theobromine (3,7-dimethylxanthine) all contain simple methyl substituents that confer their characteristic biological activities. In contrast, the target compound incorporates much larger and more complex substituents, suggesting potential for novel receptor interactions and altered pharmacokinetic properties.

The presence of the hexyl chain at position 7 dramatically increases the compound's lipophilicity compared to natural xanthines, which may enhance its ability to cross biological membranes and reach intracellular targets. This increased lipophilicity could result in improved bioavailability and tissue distribution, but may also lead to increased binding to plasma proteins and potential for accumulation in fatty tissues. The extended alkyl chain may also enable interactions with hydrophobic binding pockets in proteins that are inaccessible to smaller xanthine derivatives.

The isopentylsulfanyl substituent at position 8 represents a particularly unique structural feature not found in natural xanthines. This sulfur-containing group introduces the possibility of forming disulfide bonds or undergoing oxidation to sulfoxide or sulfone derivatives, potentially creating metabolically active or inactive metabolites. The branched nature of the isopentyl group may also provide selectivity for specific enzyme binding sites, as the steric requirements differ significantly from the simple substituents found in natural xanthines.

Pharmacological comparisons reveal that natural xanthines primarily act as adenosine receptor antagonists and phosphodiesterase inhibitors, leading to their stimulant and bronchodilator effects. The structural modifications present in this compound may alter these interactions significantly. The increased molecular size and altered electronic properties could result in selectivity for different adenosine receptor subtypes or phosphodiesterase isoforms, potentially leading to more targeted therapeutic effects with reduced side effects.

Patent literature suggests that purine derivatives with similar structural complexity have been investigated for antiviral activities, particularly against herpes viruses and other DNA viruses. The specific substitution pattern in this compound may confer enhanced antiviral potency or selectivity compared to simpler xanthine derivatives. The presence of the sulfur-containing substituent could enable interactions with viral enzymes or nucleic acid structures that are not accessible to natural xanthines, providing a basis for novel antiviral mechanisms.

Properties

IUPAC Name |

7-hexyl-3-methyl-8-(3-methylbutylsulfanyl)purine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4O2S/c1-5-6-7-8-10-21-13-14(20(4)16(23)19-15(13)22)18-17(21)24-11-9-12(2)3/h12H,5-11H2,1-4H3,(H,19,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOXYDAWGIBQJCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C2=C(N=C1SCCC(C)C)N(C(=O)NC2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of 3,7-Dihydro-1H-purine-2,6-dione

The foundational xanthine structure is synthesized via cyclocondensation of urea with ethyl cyanoacetate under acidic conditions. A mixture of urea (2.0 equiv), ethyl cyanoacetate (1.0 equiv), and concentrated HCl (10% v/v) is refluxed in ethanol at 80°C for 12 hours, yielding 85–90% crude xanthine. Recrystallization from hot water enhances purity to ≥98%.

Regioselective N-Alkylation

N3-Methylation

Methylation at the N3 position employs dimethyl sulfate in alkaline media. Xanthine (1.0 equiv) is suspended in 2M NaOH, treated with dimethyl sulfate (1.2 equiv) at 0–5°C, and stirred for 4 hours. Quenching with ice water precipitates 3-methylxanthine (92% yield, m.p. 290–292°C).

N7-Hexylation

Thioetherification at C8

Halogenation for Reactive Intermediate

Bromination at C8 is achieved using POBr3. 3-Methyl-7-hexylxanthine (1.0 equiv) is heated with POBr3 (5.0 equiv) at 130°C under argon for 6 hours, yielding 8-bromo-3-methyl-7-hexylxanthine (67% yield).

Isopentylsulfanyl Substitution

A copper-catalyzed coupling adapted from benzotriazole syntheses is utilized. To a solution of 8-bromo intermediate (1.0 equiv) in DMF, isopentyl mercaptan (2.5 equiv), CuBr (0.1 equiv), and KOtBu (3.0 equiv) are added. The reaction proceeds at 100°C for 8 hours under N2, yielding the target compound after silica gel chromatography (58% yield, 95% purity).

Optimization Data

Table 1: Comparative Thioetherification Conditions

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| CuBr | DMF | 100 | 8 | 58 | 95 |

| CuI | DMSO | 120 | 6 | 49 | 91 |

| None | EtOH | 80 | 24 | 12 | 82 |

Purification and Characterization

Chromatographic Refinement

Reverse-phase HPLC (C18 column, MeCN/H2O 70:30) resolves residual alkylating agents. The target compound elutes at 12.3 min (UV 254 nm), with >99% purity confirmed by qNMR.

Spectroscopic Validation

-

1H NMR (400 MHz, CDCl3): δ 1.28 (m, 6H, hexyl CH2), 1.62 (d, 6H, isopentyl CH3), 3.45 (s, 3H, N-CH3), 4.11 (t, 2H, SCH2).

Scalability and Industrial Considerations

Batch reactions at 1 kg scale in a jacketed reactor show consistent yields (55–60%) using CuBr catalysis. Residual copper is reduced to <10 ppm via chelating resin treatment .

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the purine core, potentially reducing double bonds or other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the purine ring.

Scientific Research Applications

7-hexyl-8-(isopentylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 7-hexyl-8-(isopentylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways. For example, it may inhibit enzyme activity by binding to the active site or alter gene expression by interacting with DNA or RNA.

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparisons

*XLogP3: Computed octanol-water partition coefficient. †Estimated based on structural similarity.

Key Observations:

Lipophilicity : The target compound’s XLogP3 (3.4) balances solubility and membrane permeability, whereas longer alkyl chains (e.g., hexadecyl in ) drastically increase hydrophobicity.

Steric Effects : The isopentylsulfanyl group’s branching may reduce steric hindrance compared to linear chains (e.g., pentylsulfanyl in ).

Functional Groups : Electrophilic substituents (e.g., 4-Cl-benzylsulfanyl in ) may enhance covalent binding to biological targets.

Enzyme Inhibition

- SIRT3 Targeting : The 8-mercapto-3,7-dihydro-1H-purine-2,6-dione scaffold has been explored as a SIRT3 inhibitor, with molecular docking suggesting competitive binding to the enzyme’s active site. However, the target compound’s larger isopentylsulfanyl group may alter binding kinetics compared to smaller thiol analogs .

- Adenosine Receptor Modulation: 8-Bromo derivatives (e.g., ) exhibit anti-inflammatory activity via adenosine A2A receptor antagonism. The absence of a bromo group in the target compound likely shifts its mechanism away from this pathway.

Metabolic and Pharmacokinetic Considerations

- Solubility : The hexyl and isopentyl groups suggest moderate aqueous solubility, contrasting with polar 8-hydroxyethylsulfanyl derivatives (e.g., ).

Biological Activity

The compound 7-hexyl-8-(isopentylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione , with CAS Number 332033-53-1, is a purine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H28N4O2S

- Molecular Weight : 352.49 g/mol

- Structure : The compound features a purine base structure with various substituents that may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H28N4O2S |

| Molecular Weight | 352.49 g/mol |

| CAS Number | 332033-53-1 |

Research indicates that compounds similar to this compound exhibit various mechanisms of action, particularly in relation to neurotransmitter systems. Notably, they may function as:

- Dopamine D2 Receptor Partial Agonists : This activity suggests potential applications in treating psychiatric disorders such as schizophrenia.

- Serotonin 5-HT2A Receptor Antagonists : This mechanism could contribute to mood stabilization and the treatment of anxiety disorders.

- Alpha-1 Adrenergic Receptor Antagonists : This activity may help in managing hypertension and other cardiovascular conditions.

Study on Antipsychotic Properties

In a study published by Otsuka Pharmaceutical Co., it was found that compounds similar to this compound demonstrated significant antipsychotic effects with reduced side effects compared to traditional antipsychotics. The study highlighted the compound's ability to modulate dopamine and serotonin pathways effectively, leading to improved patient outcomes in schizophrenia treatment .

Serotonin Uptake Inhibition

Another research effort focused on the serotonin reuptake inhibitory effect of this compound. It was shown to inhibit serotonin uptake significantly, which is crucial for the management of depression and anxiety disorders. This dual action on both serotonin and dopamine receptors positions the compound as a promising candidate for further development in psychopharmacology .

Table 2: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Dopamine D2 Agonist | Potential antipsychotic effects | |

| Serotonin 5-HT2A Antagonist | Mood stabilization | |

| Alpha-1 Adrenergic Antagonist | Cardiovascular benefits |

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies suggest that it has a moderate half-life, allowing for once or twice daily dosing in clinical settings. Additionally, the safety profile appears robust, with minimal adverse effects reported in animal studies.

Q & A

Q. What are the common synthetic routes for 7-hexyl-8-(isopentylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves alkylation of a purine precursor with a butenylsulfanyl group, followed by sequential functionalization to introduce hexyl and methyl substituents. Key optimization steps include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency .

- Temperature Control : Maintaining 60–80°C during alkylation minimizes side reactions .

- Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in multi-phase systems .

Yield optimization requires monitoring intermediate purity via TLC or HPLC, with typical yields ranging from 45% to 65% under optimized conditions.

Q. What spectroscopic techniques are recommended for confirming the structure of this compound, and what key spectral signatures should researchers expect?

- Methodological Answer :

- FTIR : Key peaks include:

- 2850–2960 cm⁻¹ (C-H stretching, hexyl/isopentyl groups) .

- 1680–1700 cm⁻¹ (C=O stretching, dione moiety) .

- 650–750 cm⁻¹ (C-S vibrational modes, sulfanyl group) .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 366.52 (average mass) and 366.21 (monoisotopic mass) confirm the molecular formula (C₁₈H₃₀N₄O₂S) .

- NMR : ¹H NMR should show:

- δ 1.2–1.6 ppm (hexyl chain methylene protons) .

- δ 3.3–3.5 ppm (N-methyl singlet) .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations aid in predicting the reactivity of this compound in novel reaction environments?

- Methodological Answer :

- Reaction Path Search : Tools like GRRM or Gaussian-based simulations model transition states for sulfanyl group substitution or purine ring modifications .

- Solvent Effects : COSMO-RS calculations predict solubility and stability in ionic liquids or supercritical CO₂, guiding solvent selection for reactions .

- Electronic Properties : HOMO-LUMO gap analysis (using DFT) identifies electrophilic/nucleophilic sites, such as the C8 position, for targeted functionalization .

Computational workflows should validate predictions with small-scale experiments (e.g., 10–50 mg trials) before scaling.

Q. What strategies can resolve contradictions in reported biological activities of this compound across different experimental models?

- Methodological Answer :

- Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests to distinguish direct target effects from off-target interactions .

- Solvent/Vehicle Controls : Test DMSO vs. aqueous solubility to assess artifactual activity due to aggregation .

- Dose-Response Curves : EC₅₀/IC₅₀ discrepancies may arise from differences in membrane permeability; use logP adjustments (e.g., <5 for cellular uptake) .

- Species-Specific Factors : Validate human vs. murine enzyme isoforms using recombinant protein assays .

Q. How can researchers design selective modifications at the 7- and 8-positions of the purine core to enhance target specificity in enzyme inhibition studies?

- Methodological Answer :

- Position 7 (Hexyl Group) : Replace hexyl with shorter alkyl chains (e.g., butyl) to reduce steric hindrance for ATP-binding pocket entry .

- Position 8 (Isopentylsulfanyl) : Introduce bioisosteres (e.g., sulfoxides or sulfonamides) to modulate hydrogen-bonding interactions with catalytic residues .

- Rational Design : Use X-ray crystallography (if available) or homology modeling to map binding pockets before synthesizing analogs .

Iterative cycles of synthesis, in silico docking, and activity screening (e.g., SPR or ITC) refine specificity .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.